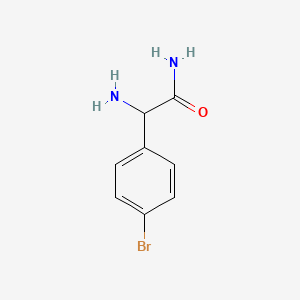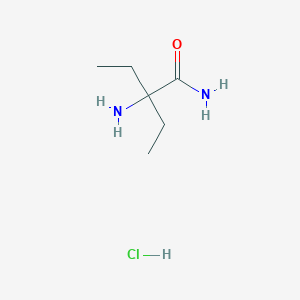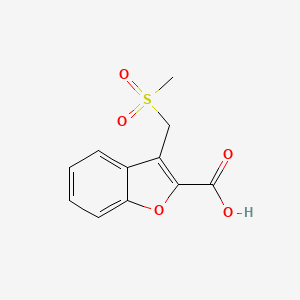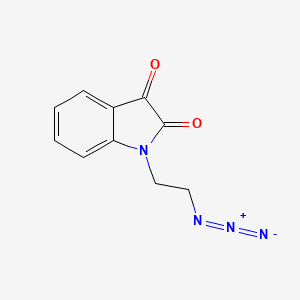
2-氨基-2-(4-溴苯基)乙酰胺
描述
“2-Amino-2-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H9BrN2O. It has a molecular weight of 229.08 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Amino-2-(4-bromophenyl)acetamide” is 1S/C8H9BrN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) . This indicates the presence of a bromophenyl group attached to an acetamide group via a carbon atom.
科学研究应用
药物合成
“2-氨基-2-(4-溴苯基)乙酰胺”用于合成各种药物。它在推进药物化学领域发挥着至关重要的作用,药物化学将化学和药理学相结合,以设计和开发新的药物化合物 .
抗菌活性
“2-氨基-2-(4-溴苯基)乙酰胺”的衍生物已显示出有希望的抗菌活性 。例如,化合物 d1、d2 和 d3 已显示出对革兰氏阳性和革兰氏阴性细菌物种均具有显著的抗菌活性 .
抗癌活性
一些“2-氨基-2-(4-溴苯基)乙酰胺”的衍生物已显示出作为抗癌剂的潜力 。具体而言,已发现化合物 d6 和 d7 对雌激素受体阳性人乳腺腺癌细胞系 (MCF7) 具有最强的活性 .
分子对接研究
已经对“2-氨基-2-(4-溴苯基)乙酰胺”衍生物的活性化合物进行了分子对接研究 。这些研究有助于理解这些化合物与受体的结合模式,这在药物设计中至关重要 .
抗氧化活性
一些“2-氨基-2-(4-溴苯基)乙酰胺”的衍生物已显示出强大的抗氧化活性 。例如,化合物 (E)-2-氰基-2-(5-甲基-3,4-二氢环戊[b]吲哚-1(2H)-亚基)乙酰胺 (120)、(E)-2-(5-氯-3,4-二氢环戊[b]吲哚-1(2H)-亚基)-2-氰基乙酰胺 (121) 和 (118) 与参考药物相比显示出很大的活性 .
作用机制
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-2-(4-bromophenyl)acetamide may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
生化分析
Biochemical Properties
2-Amino-2-(4-bromophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can inhibit the enzyme’s activity, leading to alterations in nerve signal transmission. Additionally, 2-Amino-2-(4-bromophenyl)acetamide may interact with other biomolecules, such as receptors and transporters, affecting their function and the overall biochemical pathways they are involved in.
Cellular Effects
The effects of 2-Amino-2-(4-bromophenyl)acetamide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with acetylcholinesterase can lead to changes in neurotransmitter levels, impacting neuronal communication and potentially leading to behavioral changes . Furthermore, 2-Amino-2-(4-bromophenyl)acetamide may affect oxidative stress levels within cells, influencing the balance between reactive oxygen species and antioxidant defenses .
Molecular Mechanism
At the molecular level, 2-Amino-2-(4-bromophenyl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent alterations in biochemical pathways. For instance, its binding to acetylcholinesterase inhibits the enzyme, preventing the breakdown of acetylcholine and resulting in increased levels of this neurotransmitter . This mechanism of action highlights the compound’s potential as a modulator of enzyme activity and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-2-(4-bromophenyl)acetamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-2-(4-bromophenyl)acetamide remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, such as prolonged enzyme inhibition or sustained changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Amino-2-(4-bromophenyl)acetamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-Amino-2-(4-bromophenyl)acetamide may result in toxic effects, such as impaired motor function or behavioral alterations due to excessive inhibition of acetylcholinesterase . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Amino-2-(4-bromophenyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation or conjugation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways influence the compound’s bioavailability and overall impact on cellular function.
Transport and Distribution
Within cells and tissues, 2-Amino-2-(4-bromophenyl)acetamide is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be actively transported into neurons, where it can exert its effects on neurotransmitter levels and neuronal signaling.
Subcellular Localization
The subcellular localization of 2-Amino-2-(4-bromophenyl)acetamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic cleft in neurons, where it can interact with acetylcholinesterase and modulate neurotransmitter levels. Understanding the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-amino-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAHHDPULBZDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950651-22-6 | |
| Record name | 2-amino-2-(4-bromophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520250.png)


![2,2,2-trifluoroethyl N-[4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1520261.png)
![[(1-Benzylpiperidin-2-yl)methyl]urea](/img/structure/B1520262.png)


![1-({1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520267.png)
![Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate](/img/structure/B1520268.png)
